molecular formula C20H20N2O4 B4630323 5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide

5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide

Cat. No. B4630323
M. Wt: 352.4 g/mol
InChI Key: FDQPWCFKGWXUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of closely related compounds involves multi-step chemical reactions, starting from specific precursors to achieve the desired molecular architecture. For instance, the synthesis of a compound with a somewhat similar structure involved the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, showcasing the complexity and specificity required in synthetic chemistry processes (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate details about their crystalline form, spatial arrangement, and intermolecular interactions. For example, a compound underwent crystal structure determination by single crystal X-ray diffraction studies, highlighting the importance of molecular geometry in understanding compound properties (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving isoxazole derivatives can be chemoselective, leading to a variety of functionalized products. These reactions are pivotal for exploring the chemical properties and reactivity of the core isoxazole structure, which can be further modified to study different biological or physical properties (Yu et al., 2009).

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Prabhuswamy et al. (2016) on a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, details its synthesis and crystal structure. Such compounds are synthesized for their potential applications in material science and molecular engineering, showcasing the interest in structurally complex carboxamides for advanced material properties (Prabhuswamy et al., 2016).

Antitumor and Anti-Proliferative Activities

  • Research into compounds like 1,3,4-Oxadiazole N-Mannich Bases, which share functional groups with the specified compound, indicates significant antimicrobial and anti-proliferative activities against various cancer cell lines. This suggests the potential for similar compounds to be explored for their therapeutic applications, particularly in developing new anticancer agents (Al-Wahaibi et al., 2021).

Insecticidal and Herbicidal Activities

  • A study on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides explored the chemoselective nucleophilic chemistry and insecticidal activity of these compounds. This research avenue highlights the potential agricultural applications of isoxazolecarboxamide derivatives in pest control (Yu et al., 2009).

Material Science Applications

  • The synthesis of aromatic polyamides bearing ether and isopropylidene links, as investigated by Hsiao and Yu (1996), points to applications in creating advanced polymers with specific mechanical and thermal properties. Such research underscores the importance of these compounds in developing new materials for industrial and technological applications (Hsiao & Yu, 1996).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-5-7-15(9-13(12)2)21-20(23)16-11-18(26-22-16)14-6-8-17(24-3)19(10-14)25-4/h5-11H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQPWCFKGWXUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.